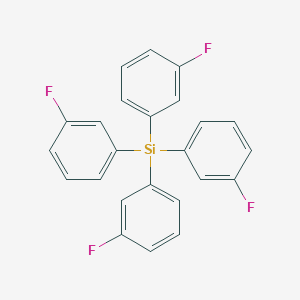
Tetrakis(3-fluorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C24H16F4Si. It is characterized by the presence of four 3-fluorophenyl groups attached to a central silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(3-fluorophenyl)silane can be synthesized through the reaction of silicon tetrachloride with 3-fluorophenylmagnesium bromide (Grignard reagent) in anhydrous ether. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Si(C}_6\text{H}_4\text{F})_4 + 4 \text{MgBrCl} ]
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the fluorophenyl groups are replaced by other functional groups.
Reduction Reactions: The compound can be reduced using hydride donors such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Reagents like halides or nucleophiles in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Silanes with reduced phenyl groups.
Oxidation: Silanes with oxidized phenyl groups.
Aplicaciones Científicas De Investigación
Tetrakis(3-fluorophenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which tetrakis(3-fluorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparación Con Compuestos Similares
- Tetrakis(pentafluorophenyl)silane
- Tetrakis(3-(trifluoromethyl)phenyl)silane
- Phenyltris(3-fluorophenyl)silane
- Tetrakis(3-chlorophenyl)silane
Comparison: Tetrakis(3-fluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which imparts distinct electronic properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wider range of applications .
Propiedades
Número CAS |
3869-53-2 |
|---|---|
Fórmula molecular |
C24H16F4Si |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
tetrakis(3-fluorophenyl)silane |
InChI |
InChI=1S/C24H16F4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H |
Clave InChI |
VYHIWIVETIMKGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


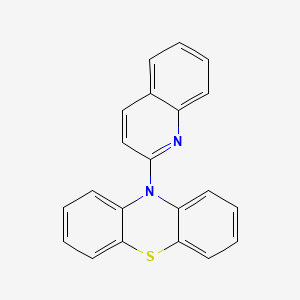

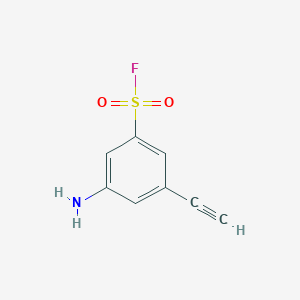



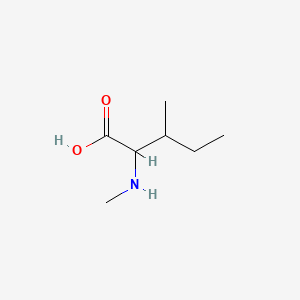

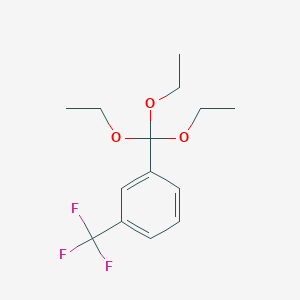
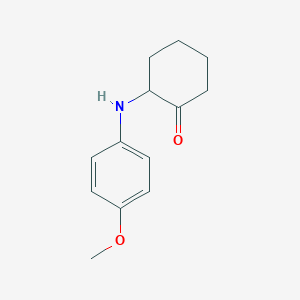

silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)

